
Reineckato de amonio monohidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium reineckate monohydrate, also known as ARH, is a compound composed of ammonium, carbon, hydrogen, and oxygen. It is a white, odorless, crystalline solid that is slightly soluble in water. It is an important reagent in the synthesis of organic compounds and is widely used in the fields of biochemistry, pharmaceuticals, and materials science. ARH has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Reactivo de precipitación
La sal de Reinecke se utiliza como reactivo de precipitación para la precipitación de compuestos básicos {svg_1}. Esto es particularmente útil en el aislamiento y purificación de diversos compuestos en la investigación química.
Formación de complejos
Se utiliza en la formación de complejos con aminas, aminoácidos y alcaloides {svg_2}. Estos complejos, conocidos como complejos de reineckato, pueden utilizarse en diversas técnicas analíticas.
Determinación espectrofotométrica
La sal de Reinecke se utiliza en la determinación espectrofotométrica de ciertos compuestos {svg_3}. Por ejemplo, se utiliza junto con alizarina S para la determinación de promazina formando un complejo de asociación iónica {svg_4}.
Química analítica
En el campo de la química analítica, se utiliza en espectroscopia atómica y cromatografía de gases {svg_5}. Estas técnicas son esenciales para la identificación y cuantificación de sustancias químicas.
Cultivo celular y análisis
Encuentra su aplicación en el cultivo y análisis celular {svg_6}. Esto es crucial en la investigación biológica, particularmente en el estudio del comportamiento y el desarrollo celular.
Ciencia e ingeniería de materiales
En ciencia e ingeniería de materiales, se utiliza en la impresión bio 3D y la impresión 3D {svg_7}. Estas son tecnologías de vanguardia con aplicaciones de amplio alcance, desde la ingeniería de tejidos hasta la fabricación.
Genómica
En el campo de la genómica, se utiliza en la edición de genes avanzada, la clonación y expresión y la purificación de ADN y ARN {svg_8}. Estas técnicas son fundamentales para la investigación genética y la biotecnología.
Fabricación farmacéutica y biofarmacéutica
Se utiliza en la fabricación de biofarmacéuticos, incluyendo la fabricación de conjugados de fármacos anticuerpos y el desarrollo y la fabricación de ARNm {svg_9}. Estos son procesos críticos en la producción de terapias modernas.
Mecanismo De Acción
Target of Action
Ammonium Reineckate Monohydrate, also known as Reinecke’s salt, primarily targets basic compounds such as amines, amino acids, and alkaloids . These compounds play crucial roles in various biological processes, including protein synthesis, neurotransmission, and cellular metabolism .
Mode of Action
The compound interacts with its targets by forming reineckate complexes . This interaction results in the precipitation of the target compounds, effectively isolating them from their environment .
Biochemical Pathways
The formation of reineckate complexes affects the biochemical pathways involving the target compounds. For instance, the precipitation of amino acids can impact protein synthesis, while the precipitation of amines can influence neurotransmission .
Pharmacokinetics
Given its use as a precipitation reagent, it is likely that its bioavailability is influenced by factors such as the concentration of the target compounds and the ph of the environment .
Result of Action
The primary molecular and cellular effect of Ammonium Reineckate Monohydrate’s action is the precipitation of target compounds. This can result in changes to cellular processes that depend on these compounds, such as protein synthesis in the case of amino acids .
Action Environment
Environmental factors, such as pH and the presence of other ions, can influence the action, efficacy, and stability of Ammonium Reineckate Monohydrate. For instance, the compound’s ability to precipitate target compounds can be affected by the pH of the environment, as this can influence the formation of reineckate complexes .
Safety and Hazards
Direcciones Futuras
Ammonium reineckate monohydrate has been used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex . It has potential for further applications in analytical chemistry, particularly in the quantification of choline chloride in feed additives .
Análisis Bioquímico
Biochemical Properties
Ammonium Reineckate Monohydrate is used as a precipitation reagent for the precipitation of basic compounds such as amines, amino acids, and alkaloids as their reineckate complexes . It interacts with these biomolecules, forming crystalline precipitates . The nature of these interactions is primarily ionic, involving the exchange of electrons between the ammonium reineckate monohydrate and the biomolecules .
Cellular Effects
Given its role in precipitating basic compounds, it may influence cellular function by interacting with amines, amino acids, and alkaloids within the cell . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ammonium Reineckate Monohydrate involves the formation of ion-association complexes with basic compounds . This process may lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade . Long-term effects on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available information on the effects of Ammonium Reineckate Monohydrate at different dosages in animal models .
Metabolic Pathways
Given its interactions with amines, amino acids, and alkaloids, it may be involved in the metabolism of these compounds .
Propiedades
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-17-6 |
Source


|
| Record name | Ammonium reineckate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM REINECKATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0WBQ89IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

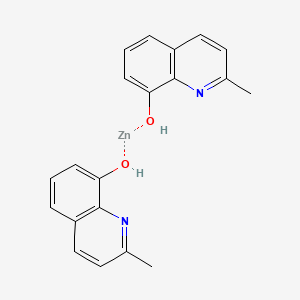
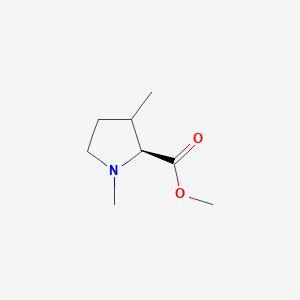

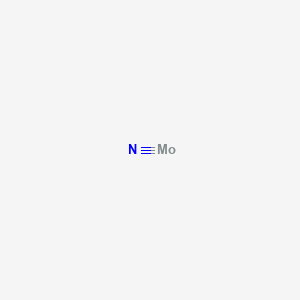
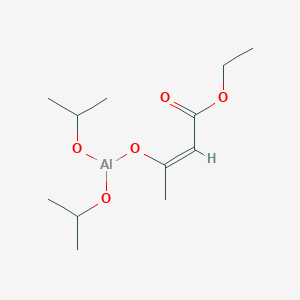
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

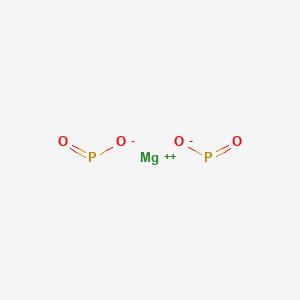
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
